molecular formula C20H20N2O3 B2431726 1-Benzhydryl-3-(2-(furan-3-yl)-2-hydroxyethyl)urea CAS No. 1396766-39-4

1-Benzhydryl-3-(2-(furan-3-yl)-2-hydroxyethyl)urea

Cat. No.: B2431726
CAS No.: 1396766-39-4
M. Wt: 336.391
InChI Key: ZZUUURNZTBYPRG-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-(2-(furan-3-yl)-2-hydroxyethyl)urea is an innovative chemical compound used extensively in scientific research. Its diverse applications range from drug development to nanomaterial synthesis, making it a versatile tool in advancing various scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzhydryl-3-(2-(furan-3-yl)-2-hydroxyethyl)urea typically involves the reaction of benzhydryl chloride with 2-(furan-3-yl)-2-hydroxyethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting intermediate is then treated with urea to form the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

1-Benzhydryl-3-(2-(furan-3-yl)-2-hydroxyethyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzhydryl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-Benzhydryl-3-(2-(furan-3-yl)-2-hydroxyethyl)urea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-(2-(furan-3-yl)-2-hydroxyethyl)urea involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-Benzhydryl-3-(2-(furan-3-yl)-2-hydroxyethyl)urea can be compared with other similar compounds, such as:

    1-Benzhydryl-3-(3-(furan-3-yl)-3-hydroxypropyl)urea: Similar structure but with a different hydroxyalkyl group.

    1-Benzhydryl-3-(2-(thiophen-3-yl)-2-hydroxyethyl)urea: Similar structure but with a thiophene ring instead of a furan ring.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-benzhydryl-3-[2-(furan-3-yl)-2-hydroxyethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c23-18(17-11-12-25-14-17)13-21-20(24)22-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-12,14,18-19,23H,13H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUUURNZTBYPRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC(C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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